N-(3-chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide group at position 4, a methyl substituent at position 6, and an isopropyl group at position 1. The 3-chloro-4-methoxyphenyl moiety attached to the carboxamide group introduces both electron-withdrawing (chloro) and electron-donating (methoxy) effects, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C18H19ClN4O2 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN4O2/c1-10(2)23-17-14(9-20-23)13(7-11(3)21-17)18(24)22-12-5-6-16(25-4)15(19)8-12/h5-10H,1-4H3,(H,22,24) |
InChI Key |
OYAAAEGSFKGWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-methoxyaniline with 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological profiles depending on their substituents.
Substituent Variations on the Pyrazolo[3,4-b]pyridine Core
Key Observations:
- Chloro vs.
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound likely enhances metabolic stability compared to carboxylic acid derivatives, which are prone to ionization and rapid clearance .
- Isopropyl vs. Cyclopropyl : The isopropyl group at position 1 (target compound) balances steric hindrance and lipophilicity, whereas cyclopropyl substituents (e.g., in ) may restrict conformational flexibility .
Functional Group Modifications in Related Scaffolds
- Schiff Base Derivatives : Compounds like 4b and 4c () feature imine linkages (methanimine groups) instead of carboxamides. These derivatives exhibit lower stability under physiological conditions but may serve as prodrugs .
- Azetidinone Derivatives: Derivatives such as 5a and 5b () incorporate β-lactam rings, which could enhance interactions with penicillin-binding proteins or serine hydrolases .
Therapeutic Potential
While the target compound’s specific biological data are unavailable, structurally related pyrazolo[3,4-b]pyridines have shown promise in oncology. For example, a fluorinated derivative in is patented for cancer treatment, highlighting the scaffold’s relevance in kinase inhibition or DNA intercalation . The target compound’s chloro-methoxyphenyl group may similarly target tyrosine kinases or apoptosis pathways.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including interaction studies, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-b]pyridine core with several functional groups that enhance its solubility and biological activity. Key structural features include:
- Chloro group at the 3-position of the phenyl ring
- Methoxy group at the 4-position of the phenyl ring
- Methyl group at the 6-position of the pyrazolo ring
- Isopropyl group at the 1-position
- Carboxamide functional group at the 4-position
This combination of substituents contributes to its distinct chemical reactivity and biological properties.
Biological Activity
Research has indicated that this compound exhibits significant biological activity across various assays. Its potential therapeutic applications include:
- Antiviral Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can inhibit viral replication. For instance, compounds with similar structures have been reported to exhibit activity against the Tobacco Mosaic Virus (TMV) with effective concentrations ranging from 0.20 to 0.35 μM in cell cultures .
- Antiparasitic Properties : The compound has been explored for its activity against Toxoplasma gondii, a common parasite. It has demonstrated inhibitory effects on invasion and motility, with effective concentrations reported as low as 0.03 μM in specific assays .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for determining its therapeutic potential. Interaction studies typically focus on:
- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
- Mechanism of Action : Investigating how the compound exerts its biological effects at the molecular level.
Comparative Analysis
To better understand its unique properties, a comparison with structurally similar compounds can be insightful. The following table summarizes key characteristics of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Methoxy group on para position | Lacks chlorine substitution |
| N-(3-chloro-5-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Fluorine instead of methoxy | Different halogen substitution |
| N-(2-chloro-4-nitrophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine | Nitro group present | More polar due to nitro functionality |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antiviral Studies : In a study investigating antiviral agents, derivatives of pyrazolo[3,4-b]pyridines showed promising results against several viral strains, indicating a potential pathway for developing new antiviral therapies .
- Inhibition of Parasite Motility : A case study demonstrated that specific analogs inhibited Toxoplasma gondii's motility significantly, suggesting their utility in treating infections caused by this parasite .
- Synthesis and Structure–Activity Relationships (SAR) : Research into the synthesis of pyrazolo[3,4-b]pyridines has revealed that modifications at specific positions greatly influence their biological activity, underscoring the importance of SAR studies in drug development .
Q & A
Q. What are the established synthetic routes for N-(3-chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the 3-chloro-4-methoxyphenyl group. highlights the use of Pd₂(dba)₃ and XPhos as catalysts for aryl amination under nitrogen atmosphere .
- Heterocycle formation : Cyclization of pyrazolo-pyridine cores using hydrazine derivatives or Boc-protected intermediates. For example, tert-butyl protection (Boc₂O) improves stability during purification .
- Final functionalization : Amide coupling via carbodiimide reagents (e.g., EDC/HOBt) to attach the carboxamide group .
- Purification : Reverse-phase HPLC or column chromatography ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming substituent positions and stereochemistry. provides detailed NMR shifts for pyrazolo-pyridine derivatives, such as δ 8.2–8.4 ppm for pyridine protons .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 430.8) and detects impurities .
- HPLC : Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Enzyme inhibition assays : Target-specific kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) at 1–100 μM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Methodological Answer :
- Catalyst screening : Pd₂(dba)₃/XPhos outperforms other catalysts (e.g., Pd(OAc)₂) in aryl amination, achieving ~70% yield .
- Solvent optimization : DMF enhances solubility of aromatic intermediates compared to THF .
- Temperature control : Reactions at 100°C for 12 hours prevent side-product formation .
- Additives : Cs₂CO₃ as a base improves deprotonation efficiency in coupling steps .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazolo-pyridine derivatives?
- Methodological Answer :
- Substituent variation : Modifying the methoxy group (e.g., 4-fluoro vs. 4-chloro) to assess steric/electronic effects on target binding .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with kinase ATP-binding pockets .
- Bioisosteric replacement : Replacing the propan-2-yl group with cyclopropyl to evaluate metabolic stability .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., NCI-60 panel) and IC₅₀ calculation methods .
- Purity verification : Re-test compounds with HPLC-MS to rule out batch-specific impurities .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-antibody detection) alongside enzymatic assays .
Data Contradiction Analysis
Q. Why do synthetic yields vary for similar pyrazolo-pyridine derivatives?
- Methodological Answer :
- Protection/deprotection efficiency : Boc groups (tert-butyl) in intermediates reduce side reactions compared to acetyl protection .
- Catalyst decomposition : Pd₂(dba)₃ degrades faster in polar aprotic solvents, necessitating fresh catalyst batches .
- Scaling effects : Milligram-scale reactions may show higher yields due to better mixing vs. bulk synthesis .
Tables for Key Data
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Coupling Catalyst | Pd₂(dba)₃/XPhos (5 mol%) | |
| Reaction Temperature | 100°C (12 hours) | |
| Purification Method | Reverse-phase HPLC (ACN/H₂O, 0.1% TFA) | |
| IC₅₀ Range (Kinase Inhibition) | 0.1–10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
